Product packaging for AC220;Quizartinib(Cat. No.:)

AC220;Quizartinib

Cat. No.: B14112895
M. Wt: 560.7 g/mol
InChI Key: MKGMVQKQNTXMPT-UHFFFAOYSA-N
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Description

Contextualization of FLT3 as a Therapeutic Target in Hematological Malignancy Models

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the normal development of early hematopoietic progenitor cells in the bone marrow. In certain hematological malignancies, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene are among the most common genetic alterations. researchgate.netnih.gov These mutations, present in approximately 30% of newly diagnosed AML cases, lead to the constitutive activation of the FLT3 receptor, which in turn drives uncontrolled proliferation of leukemic blasts and inhibits apoptosis, or programmed cell death. researchgate.netnih.govnih.govresearchgate.net

The two principal types of activating mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD). thno.org The FLT3-ITD mutation, occurring in about 25% of AML patients, is particularly associated with a poor prognosis. researchgate.netnih.gov Preclinical studies using various models have been instrumental in establishing FLT3 as a critical therapeutic target. In AML cell lines, such as MV4-11 and MOLM-13 which harbor FLT3-ITD mutations, the inhibition of FLT3 has been shown to suppress autophosphorylation, inhibit cell proliferation, and induce apoptosis. dovepress.comnih.govresearchgate.net Furthermore, in vivo xenograft models using these cell lines have demonstrated that targeting FLT3 can lead to significant tumor regression and prolonged survival. dovepress.comnih.govresearchgate.net These foundational preclinical findings underscored the dependency of these leukemic cells on FLT3 signaling and provided a strong rationale for the development of targeted FLT3 inhibitors. nih.gov

Overview of Type II Receptor Tyrosine Kinase Inhibitors

Tyrosine kinase inhibitors (TKIs) are a class of drugs that block the action of tyrosine kinase enzymes, which are critical for many cellular signal transduction pathways. wikipedia.orgdovepress.com TKIs are broadly classified based on their mechanism of action, particularly how they interact with the kinase's ATP-binding site. Quizartinib (B1680412) is a Type II inhibitor. researchgate.netnih.gov

Type II inhibitors bind to the inactive conformation of the kinase. nih.gov A key feature of the kinase domain is a three-amino-acid sequence known as the DFG motif. In the inactive state, this motif is flipped "out" of the ATP-binding pocket. Type II TKIs, like Quizartinib, capitalize on this conformation, binding not only to the ATP pocket but also to an adjacent allosteric site that becomes accessible only in this "DFG-out" state. nih.gov This mechanism contrasts with Type I inhibitors, which bind to the active "DFG-in" conformation. The unique binding mode of Type II inhibitors can confer high selectivity but also makes them vulnerable to specific resistance mutations, such as those at the D835 residue, which stabilize the active conformation of the kinase. annualreviews.orgmdpi.com

Historical Development of Quizartinib as a FLT3 Inhibitor from Preclinical Discovery

Quizartinib, initially designated AC220, was developed as a second-generation FLT3 inhibitor with improved potency and selectivity compared to earlier, multi-kinase inhibitors. researchgate.netaacrjournals.org It was specifically optimized to potently inhibit the FLT3 receptor. nih.gov Early preclinical studies were crucial in characterizing its profile. In cellular assays using the FLT3-dependent human leukemia cell line MV4-11, AC220 demonstrated subnanomolar potency, inhibiting cell proliferation with an IC50 (half-maximal inhibitory concentration) of approximately 0.3 to 1 nM. researchgate.netnih.govresearchgate.net

These potent in vitro effects were translated into significant in vivo efficacy. In mouse xenograft models implanted with MV4-11 cells, which are homozygous for the FLT3-ITD mutation, oral administration of AC220 led to dose-dependent, rapid, and complete tumor regression. dovepress.comnih.govresearchgate.net Studies also showed its effectiveness in a MOLM-14 xenograft model, which is heterozygous for the FLT3-ITD mutation. ashpublications.org These preclinical evaluations established AC220 as a highly potent and selective FLT3 inhibitor, capable of sustained target inhibition and demonstrating significant anti-leukemic activity, which provided the foundation for its clinical investigation. nih.govashpublications.org

Cell LineGenotypeQuizartinib (AC220) IC50
MV4-11FLT3-ITD (homozygous)~0.3-1 nM
MOLM-13FLT3-ITD~0.019 µmol/L

Table 1. In vitro potency of Quizartinib against FLT3-ITD positive AML cell lines as reported in preclinical studies. researchgate.netaacrjournals.org

Scope and Objectives of Contemporary Preclinical Research on Quizartinib

Following its establishment as a potent FLT3 inhibitor, contemporary preclinical research on Quizartinib has expanded to address key clinical challenges, primarily therapeutic resistance. A major focus is understanding the mechanisms of both primary and acquired resistance. annualreviews.orgresearchgate.net Studies have shown that resistance can arise from on-target secondary mutations in the FLT3 kinase domain, such as the "gatekeeper" F691L mutation or mutations at the D835 residue, which prevent the drug from binding effectively. thno.organnualreviews.orgmdpi.com

Another significant area of investigation is the role of off-target or bypass signaling pathways. mdpi.comresearchgate.net Research has identified that activation of parallel pathways, such as the Ras/MAPK pathway or upregulation of kinases like AXL, can allow cancer cells to survive despite effective FLT3 inhibition. researchgate.netnih.gov Preclinical studies are actively exploring combination therapies to overcome these resistance mechanisms. For instance, combining Quizartinib with inhibitors of other signaling proteins like Bcl-2 (e.g., Venetoclax) or hypomethylating agents has shown synergistic anti-leukemic activity in preclinical models. nih.govfrontiersin.org Current research also aims to evaluate Quizartinib's activity against cells resistant to other FLT3 inhibitors and to identify novel therapeutic targets and biomarkers that could predict response or resistance. embopress.orgnews-medical.net These investigations are critical for optimizing the clinical use of Quizartinib and improving outcomes for patients. nih.govannualreviews.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H32N6O4S B14112895 AC220;Quizartinib

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H32N6O4S

Molecular Weight

560.7 g/mol

IUPAC Name

1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl]urea

InChI

InChI=1S/C29H32N6O4S/c1-29(2,3)25-17-26(33-39-25)32-27(36)30-20-6-4-19(5-7-20)22-18-35-23-16-21(8-9-24(23)40-28(35)31-22)38-15-12-34-10-13-37-14-11-34/h4-9,16-18H,10-15H2,1-3H3,(H2,30,32,33,36)

InChI Key

MKGMVQKQNTXMPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CN4C5=C(C=CC(=C5)OCCN6CCOCC6)SC4=N3

Origin of Product

United States

Molecular Mechanisms of Action and Target Engagement of Quizartinib

Specificity of Quizartinib (B1680412) for FLT3 Kinase Domain

Quizartinib's targeted activity stems from its remarkable specificity for the FLT3 kinase. aacrjournals.orgplos.orgnih.gov This selectivity is a key attribute that distinguishes it from earlier generations of kinase inhibitors, which often exhibit broader activity against multiple kinases, leading to off-target effects. spandidos-publications.com

ATP-Competitive Inhibition Kinetics and Binding Affinity

Quizartinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the FLT3 kinase domain. drugbank.comcms.govhaematologica.org This competitive binding prevents the natural substrate, ATP, from accessing the active site, thereby inhibiting the kinase's phosphorylating activity. drugbank.comcms.gov Studies have demonstrated that Quizartinib and its major active metabolite, AC886, exhibit high affinity for FLT3, with dissociation constant (Kd) values of 3.3 nM and 1.1 nM, respectively. nih.govresearchgate.net This strong binding affinity contributes to the potent and sustained inhibition of FLT3 signaling. aacrjournals.org In some studies, the Kd of quizartinib for FLT3 has been reported as 1.6 nM. medchemexpress.com The binding is characterized by slow "off-rate" kinetics, meaning that once bound, Quizartinib dissociates from the kinase slowly, leading to a durable inhibitory effect even with transient exposure to the drug. aacrjournals.org

Table 1: Binding Affinities (Kd) of Quizartinib and Other FLT3 Inhibitors

Compound Kd (nM) for FLT3
Quizartinib 3.3 nih.gov
AC886 (active metabolite) 1.1 nih.gov
Midostaurin 7.9 nih.gov
Gilteritinib 1.0 nih.gov
Crenolanib 0.28 nih.gov

Conformational Stabilization of Inactive FLT3 State (DFG-out)

Quizartinib is classified as a type II kinase inhibitor, a designation based on its unique binding mode that stabilizes the inactive conformation of the FLT3 kinase. plos.orgspandidos-publications.com Specifically, it binds to the "DFG-out" conformation, where the Aspartate-Phenylalanine-Glycine (DFG) motif at the start of the activation loop is flipped out of its active position. plos.orgrcsb.orgnih.gov This contrasts with type I inhibitors, which bind to the active "DFG-in" conformation. spandidos-publications.com The stabilization of the inactive DFG-out state prevents the conformational changes required for kinase activation. plos.org The urea (B33335) linker in the Quizartinib molecule plays a crucial role by forming hydrogen bonds with the DFG motif, a characteristic interaction for many type II inhibitors. researchgate.net This mode of action is believed to contribute to the higher selectivity of type II inhibitors like Quizartinib, as the inactive conformations of kinases are generally more distinct than their highly conserved active conformations. plos.org

Selectivity Profiling Across the Kinome

Extensive kinome profiling has confirmed the high selectivity of Quizartinib for FLT3. aacrjournals.orgnih.gov In a screening of over 400 non-mutant kinases, Quizartinib demonstrated the highest affinity for FLT3. nih.gov It bound to only two kinases, FLT3 and KIT, with a Kd of less than 10 nM. nih.gov This high degree of selectivity is a significant advantage, as it minimizes interactions with other kinases and potentially reduces off-target side effects. spandidos-publications.com In comparison, other FLT3 inhibitors have been shown to bind to a larger number of kinases with high affinity. For instance, while Quizartinib and its active metabolite AC886 each bound to seven other kinases with a Kd of less than 100 nM, other inhibitors bound to between 19 and 83 other kinases within that same affinity range. nih.gov

Impact on Constitutively Activated FLT3 Mutants

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), lead to constitutive activation of the kinase, driving uncontrolled cell proliferation in acute myeloid leukemia (AML). aacrjournals.orgplos.orgdovepress.com Quizartinib has demonstrated potent activity against these mutated forms of FLT3. aacrjournals.orgspandidos-publications.comresearchgate.net

Inhibition of FLT3 Internal Tandem Duplication (ITD) Autophosphorylation

Quizartinib effectively inhibits the autophosphorylation of the FLT3-ITD mutant receptor. aacrjournals.orgplos.orgresearchgate.net This constitutive autophosphorylation is a hallmark of FLT3-ITD-positive AML and is essential for its oncogenic signaling. dovepress.com By binding to the kinase domain, Quizartinib prevents this autophosphorylation, thereby blocking the initiation of downstream signaling cascades. drugbank.comresearchgate.net Studies in FLT3-ITD-positive cell lines, such as MV4-11 and MOLM-14, have shown that Quizartinib potently inhibits FLT3 phosphorylation with IC50 values in the low nanomolar range. aacrjournals.orgresearchgate.net Specifically, in MV4-11 cells, Quizartinib inhibited FLT3-ITD autophosphorylation with an IC50 of 1.1 nM. medchemexpress.com

Modulation of Downstream Signaling Pathways (STAT5, MAPK/ERK, PI3K/AKT)

The constitutive activation of FLT3-ITD leads to the aberrant activation of several key downstream signaling pathways that promote cell survival and proliferation. These include the STAT5, MAPK/ERK, and PI3K/AKT pathways. aacrjournals.orgdovepress.comresearchgate.net Quizartinib's inhibition of FLT3 autophosphorylation leads to the subsequent suppression of these critical downstream pathways. aacrjournals.orgresearchgate.netdovepress.com

In FLT3-ITD-positive AML cells, treatment with Quizartinib results in a marked reduction in the phosphorylation of STAT5, ERK1/2 (a component of the MAPK pathway), and AKT. aacrjournals.orgliverpool.ac.ukresearchgate.net The IC50 values for the inhibition of these downstream signaling molecules are in the sub-nanomolar to low nanomolar range, highlighting the potency of Quizartinib in shutting down these pro-leukemic signals. aacrjournals.org For example, in MV4-11, MOLM-14, and SEM-K2 cells, Quizartinib inhibited the phosphorylation of STAT5, Erk1/2, and Akt with IC50 values between 0.3 and 0.7 nmol/L. aacrjournals.org This comprehensive blockade of multiple signaling arms contributes to the induction of apoptosis and inhibition of proliferation in FLT3-ITD-dependent leukemia cells. researchgate.net

Table 2: Compound Names Mentioned

Compound Name
AC220
AC886
Crenolanib
Gilteritinib
Lestaurtinib
Midostaurin
Quizartinib
Sorafenib
Sunitinib

Cellular Consequences in Preclinical Models

In preclinical studies using various AML cell lines and patient-derived samples, quizartinib has been shown to elicit significant cellular responses, primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction Mechanisms

Quizartinib is a potent inducer of apoptosis in cancer cells harboring the FLT3-ITD mutation. dovepress.comnih.gov By inhibiting the constitutively active FLT3 kinase, quizartinib disrupts the downstream anti-apoptotic signals that are crucial for the survival of leukemic cells. dovepress.compatsnap.com This leads to the activation of the intrinsic apoptotic pathway.

Several key molecular events are associated with quizartinib-induced apoptosis:

Inhibition of Downstream Signaling: The primary mechanism involves the suppression of pro-survival signaling pathways such as PI3K/AKT/mTOR and RAS/RAF/MEK/ERK. dovepress.compatsnap.com

Modulation of Apoptotic Proteins: Treatment with quizartinib leads to changes in the levels of key apoptotic regulatory proteins. For instance, it has been shown to decrease the levels of the anti-apoptotic protein Mcl-1 and increase the levels of the pro-apoptotic protein Bim. aacrjournals.orghematologyandoncology.net

Caspase Activation: The induction of apoptosis by quizartinib is often caspase-dependent. nih.gov Studies have shown the cleavage of poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases, in cells treated with quizartinib. ashpublications.org

Synergistic Effects: The apoptotic effect of quizartinib can be enhanced when combined with other agents. For example, co-treatment with histone deacetylase (HDAC) inhibitors like panobinostat (B1684620) or the BET protein antagonist JQ1 has been shown to synergistically increase apoptosis in FLT3-ITD expressing AML cells. aacrjournals.orgresearchgate.net Similarly, combining quizartinib with agents like tunicamycin (B1663573) or homoharringtonine (B1673347) also enhances apoptosis. nih.govsci-hub.se

The table below summarizes the findings from various preclinical studies on quizartinib-induced apoptosis.

Cell LineCombination Agent (if any)Key Findings
MV4-11, MOLM-13TunicamycinEnhanced AC220-mediated inhibition of cell proliferation and promoted apoptosis. nih.gov
MV4-11FluvastatinEnhanced inhibition of growth and promotion of apoptosis. nih.gov
MV4-11, MOLM-13Panobinostat (LBH589)Synergistic induction of apoptosis through degradation of FLT3-ITD and its target STAT5. aacrjournals.org
MOLM13SorafenibInhibition of FLT3-ITD phosphorylation and GSK3β, leading to apoptosis. aacrjournals.org
K562/ABCG2, 8226/MR20Mitoxantrone, TopotecanQuizartinib sensitized resistant cells to apoptosis induced by these chemotherapy drugs. researchgate.net
H9c2 cellsHydrogen PeroxidePotentiated H2O2-induced cell death and apoptosis. nih.gov
MOLM13, MV4-11JQ1Synergistically induced apoptosis. researchgate.net
MOLM-13, MV4-11Omacetaxine MepesuccinateInduced apoptosis through inhibition of HSP70, leading to ROS production and DNA damage. hku.hk

Preclinical Efficacy and Cellular Impact of Quizartinib in Model Systems

In Vitro Efficacy in FLT3-Mutated Cell Line Models

Quizartinib (B1680412) and its active metabolite, AC886, exhibit potent and selective inhibitory effects on the proliferation of AML cell lines harboring FLT3 internal tandem duplication (ITD) mutations. nih.govnih.gov

Studies have consistently shown that quizartinib potently inhibits the growth and reduces the viability of FLT3-ITD positive AML cell lines. nih.govnih.gov For instance, in the MV4-11, MOLM-13, and MOLM-14 cell lines, all of which harbor FLT3-ITD mutations, quizartinib demonstrated IC50 values (the concentration required to inhibit 50% of cell growth) of less than 1 nM. nih.govoncotarget.comnih.govaacrjournals.org Specifically, the IC50 values for quizartinib were 0.40 nM in MV4-11 cells, 0.89 nM in MOLM-13 cells, and 0.73 nM in MOLM-14 cells. oncotarget.com Its active metabolite, AC886, showed even greater potency with IC50 values of 0.21 nM, 0.36 nM, and 0.23 nM in the same cell lines, respectively. oncotarget.com The exquisite sensitivity of FLT3-ITD cell lines like MV4-11 and MOLM-14 to quizartinib is highlighted by cell viability IC50 values between 0.1 and 0.3 nmol/L after 72 hours of treatment. aacrjournals.org

In contrast, cell lines with wild-type FLT3 (FLT3-WT) showed minimal or no loss of viability when treated with quizartinib, underscoring the inhibitor's selectivity for the mutated kinase. aacrjournals.org Even in models of resistance to other FLT3 inhibitors like midostaurin, quizartinib retained its activity. nih.govoncotarget.com For example, quizartinib inhibited the viability of midostaurin-resistant MOLM-14 cells with IC50 values ranging from 3.61 to 9.23 nM. nih.gov

Interactive Table: IC50 Values of Quizartinib and AC886 in FLT3-ITD AML Cell Lines

Compound Cell Line IC50 (nM)
Quizartinib MV4-11 0.40 oncotarget.com
Quizartinib MOLM-13 0.89 oncotarget.com
Quizartinib MOLM-14 0.73 oncotarget.com
AC886 MV4-11 0.21 oncotarget.com
AC886 MOLM-13 0.36 oncotarget.com
AC886 MOLM-14 0.23 oncotarget.com

Quizartinib effectively inhibits the constitutive activation of FLT3 and its downstream signaling pathways, which are crucial for the survival and proliferation of leukemic cells. dovepress.com By binding to the FLT3 kinase, quizartinib prevents its autophosphorylation. drugbank.compatsnap.com This leads to the potent inhibition of phosphorylation of downstream effector molecules. aacrjournals.org

In FLT3-ITD positive cell lines such as MV4-11, MOLM-14, and SEM-K2, quizartinib has been shown to inhibit the phosphorylation of key signaling proteins including STAT5, ERK1/2 (part of the Ras/MAPK pathway), and Akt (in the PI3K/Akt pathway) with IC50 values in the low nanomolar range (0.3 to 0.7 nmol/L). aacrjournals.orgaacrjournals.org For instance, in MV4-11 cells, quizartinib potently inhibited FLT3 phosphorylation with an IC50 of 0.50 nM, while its active metabolite AC886 had an even lower IC50 of 0.18 nM. oncotarget.com This inhibition of critical signaling cascades ultimately blocks FLT3-ITD-dependent cell proliferation and induces apoptosis, or programmed cell death. patsnap.comresearchgate.net The sustained inhibition of FLT3 signaling is a key feature of quizartinib, attributed to its slow dissociation rate from the FLT3 receptor. oncotarget.com

Assessment of Growth Inhibition and Viability

In Vivo Efficacy in Murine Xenograft and Patient-Derived Xenograft (PDX) Models

The potent in vitro activity of quizartinib translates to significant anti-tumor effects in in vivo models, including both cell line-derived xenografts and patient-derived xenografts (PDX). nih.govaacrjournals.orghaematologica.org

In murine xenograft models using FLT3-ITD positive cell lines like MV4-11, oral administration of quizartinib leads to dose-dependent tumor growth inhibition and even tumor regression. dovepress.comoncotarget.com Studies have shown that quizartinib can eradicate tumors at a dose of 10 mg/kg and significantly prolong survival at doses as low as 1 mg/kg. dovepress.commedchemexpress.com In a mouse xenograft model with MV4-11 cells, quizartinib administered orally inhibited tumor growth in a dose-dependent manner (from 0.3 to 10 mg/kg), with an effective concentration for 90% inhibition (EC90) of 0.73 mg/kg. nih.gov Similarly, its active metabolite AC886 showed an EC90 of 0.92 mg/kg. nih.gov

Quizartinib has also demonstrated efficacy in PDX models, which are considered more clinically relevant. genomenon.comlarvol.comhaematologica.org In a PDX model of FLT3-ITD AML, the combination of quizartinib and venetoclax (B612062) showed greater anti-tumor activity compared to either agent alone. haematologica.org Even in models of resistance, such as those resistant to midostaurin, quizartinib maintained potent antitumor activity. nih.govoncotarget.com

Interactive Table: In Vivo Efficacy of Quizartinib in Xenograft Models

Model Cell Line Key Finding Citation
Murine Xenograft MV4-11 Dose-dependent tumor growth inhibition; EC90 of 0.73 mg/kg. nih.gov
Murine Xenograft MV4-11 Tumor regression at 10 mg/kg. dovepress.com
Murine Xenograft MOLM-13 (midostaurin-resistant) Quizartinib showed tumor growth inhibition (EC50 of 3.16 mg/kg). nih.gov
PDX Model FLT3-ITD+ Combination with venetoclax showed enhanced anti-tumor activity. haematologica.org

Pharmacodynamic studies in animal models confirm that quizartinib effectively inhibits its target in vivo. Following oral administration of quizartinib to mice bearing FLT3-ITD mutated tumors, its active metabolite AC886 is rapidly detected. oncotarget.comnih.gov This is accompanied by a marked and sustained inhibition of FLT3 phosphorylation in the tumors. nih.gov This target engagement leads to the downstream effects observed on tumor growth and regression. oncotarget.com The potent and durable inhibition of FLT3 signaling is a key pharmacodynamic effect of quizartinib. oncotarget.com

Tumor Growth Inhibition and Regression

Analysis of Cellular Differentiation and Proliferation in Response to Quizartinib in Preclinical Contexts

Beyond simply inhibiting proliferation and inducing apoptosis, quizartinib has been shown to induce cellular differentiation in preclinical models. nih.gov In the presence of bone marrow-derived cytokines, FLT3 inhibition by quizartinib can lead to terminal myeloid differentiation of FLT3/ITD AML blasts rather than immediate apoptosis. nih.gov This suggests that quizartinib can partially reverse the differentiation block that is a hallmark of AML. nih.gov

Molecular Mechanisms of Resistance to Quizartinib

On-Target Resistance: FLT3 Kinase Domain Mutations

On-target resistance involves genetic alterations within the FLT3 gene itself, which prevent or reduce the binding affinity of Quizartinib (B1680412) to the FLT3 kinase. annualreviews.org These mutations are typically acquired after an initial response to therapy and are a primary driver of clinical relapse. nih.govashpublications.org

The most common on-target resistance mechanism is the acquisition of secondary point mutations within the FLT3 kinase domain (KD). frontiersin.org Among the most frequently reported and well-characterized of these are mutations at the activation loop residue D835 and the "gatekeeper" residue F691. mdpi.comashpublications.orgnih.gov

D835 Mutations: Substitutions at the D835 residue, such as D835Y, D835V, and D835F, are frequently observed in patients who relapse after Quizartinib therapy. nih.govashpublications.orgnih.gov These mutations are highly resistant to Quizartinib and other type II FLT3 inhibitors. mdpi.comnih.govnih.gov In vitro studies have confirmed that various substitutions at the D835 position can confer a wide range of resistance levels. nih.gov For instance, while D835V/Y/F mutations cause a high degree of resistance, others like D835H result in intermediate resistance. nih.gov The development of D835 mutations has been documented on both the FLT3-ITD allele and the native (wild-type) FLT3 allele in relapsed patients. ashpublications.org

F691L "Gatekeeper" Mutation: The F691L mutation occurs at the so-called "gatekeeper" residue, which controls access to a hydrophobic pocket adjacent to the ATP-binding site. frontiersin.orgnih.govaacrjournals.org This mutation confers a high level of resistance not only to Quizartinib but also to a broad range of other FLT3 inhibitors, making it a "universal" resistance mutation. mdpi.comnih.gov The F691L mutation is a critical mechanism of acquired clinical resistance to Quizartinib. nih.govaacrjournals.org

In vitro saturation mutagenesis screens have successfully predicted and identified a limited spectrum of Quizartinib-resistant mutations, primarily at residues D835, F691, and Y842. ashpublications.orgnih.gov Clinical data has subsequently confirmed that mutations at D835 and F691 are the predominant on-target mechanisms of acquired resistance. ashpublications.orgnih.gov

MutationLocationEffect on QuizartinibReference
D835Y, D835V, D835FActivation LoopHigh-level resistance ashpublications.orgnih.govnih.gov
F691L"Gatekeeper" ResidueUniversal resistance to most FLT3 inhibitors mdpi.comnih.govresearchgate.net
Y842C, Y842HActivation LoopConfers resistance frontiersin.orgmdpi.com

Quizartinib is a type II kinase inhibitor, meaning it specifically binds to and stabilizes the inactive conformation of the FLT3 kinase. mdpi.comnih.gov In this inactive state, a key region known as the DFG motif is in a "DFG-out" orientation. plos.org The efficacy of Quizartinib is critically dependent on the ability of the FLT3 kinase to adopt this inactive conformation.

Resistance mutations, particularly at the D835 residue, disrupt this mechanism by forcing the kinase domain into a constitutively active conformation. mdpi.com Molecular modeling and structural analyses suggest that D835 mutations stabilize the kinase in an active, "DFG-in" state. nih.gov This active conformation is unfavorable for the binding of type II inhibitors like Quizartinib, thereby abrogating its inhibitory effect. mdpi.comnih.govnih.gov The mutation of Asp835, located in the activation loop, is thought to stabilize the loop in an extended, active state, preventing the necessary conformational change for drug binding. plos.org Similarly, the F691L gatekeeper mutation is believed to cause resistance through a combination of steric hindrance and disruption of essential aromatic interactions required for stable Quizartinib binding. frontiersin.orgnih.govaacrjournals.org Computational studies indicate that the F691L mutation can induce conformational changes in the αC-helix and the activation loop (A-loop) of the FLT3 protein, reducing the binding affinity of Quizartinib. frontiersin.org

Secondary Point Mutations (e.g., D835Y, F691L)

Off-Target and Bypass Signaling Pathway Activation

In addition to on-target mutations, resistance to Quizartinib can arise from the activation of alternative signaling pathways that bypass the need for FLT3 signaling. annualreviews.orgmdpi.comnih.gov These "off-target" mechanisms allow leukemic cells to maintain their proliferation and survival signals despite effective inhibition of FLT3. mdpi.comresearchgate.net This can occur through the acquisition of new mutations in genes downstream of FLT3 or through the upregulation of parallel signaling cascades. frontiersin.orgmdpi.com

The RAS/MAPK/ERK pathway is a critical downstream effector of FLT3 signaling. dovepress.comresearchgate.net The activation of this pathway through mutations in RAS genes (such as NRAS and KRAS) is a common mechanism of acquired resistance to FLT3 inhibitors, including Quizartinib. mdpi.comnih.govresearchgate.net These mutations can reactivate ERK signaling in the presence of the inhibitor, providing a sufficient survival signal to confer resistance. nih.gov The emergence of RAS mutations has been observed in patients who relapse on FLT3 inhibitor therapy. mdpi.comnih.gov Furthermore, factors from the bone marrow microenvironment, such as fibroblast growth factor 2 (FGF2), can also contribute to resistance by activating the FGFR1 receptor and subsequently the downstream MAPK pathway. mdpi.comdovepress.com

The PI3K/AKT/mTOR pathway is another crucial signaling cascade that promotes cell survival and proliferation and is normally activated by FLT3. dovepress.comresearchgate.net Upregulation of this pathway has been reported in cell lines resistant to FLT3 inhibitors. frontiersin.orgmdpi.com Activation of PI3K/AKT/mTOR signaling can provide an alternative route for cell survival when FLT3 is inhibited, thus contributing to drug resistance. mdpi.combiorxiv.org Research has shown that in FLT3-ITD positive cells, hyperactivation of STAT5 can serve as a protective mechanism against PI3K/AKT/mTOR inhibition, highlighting the complex interplay between these interconnected pathways. liverpool.ac.ukhaematologica.org

Leukemic cells can develop resistance to Quizartinib by upregulating other receptor tyrosine kinases (RTKs) that can take over the signaling functions of the inhibited FLT3. nih.gov

AXL: The upregulation of the AXL receptor tyrosine kinase is a well-documented mechanism of resistance. mdpi.comdovepress.comhaematologica.org Increased AXL expression has been observed in AML cell lines and in patients following treatment with Quizartinib. dovepress.comnih.gov AXL activation, which can be triggered by its ligand GAS6 secreted from bone marrow stromal cells, can reactivate downstream pathways like STAT5, RAS/MAPK, and PI3K/AKT/mTOR, thereby driving resistance. mdpi.comresearchgate.nethaematologica.orghaematologica.org The hematopoietic niche, through cytokines and hypoxia, creates an environment that fosters AXL upregulation and drives resistance to Quizartinib. haematologica.orgnih.gov

Other RTKs: Studies have also identified the upregulation of other RTKs, such as FGFR3, EPHB2, and ROR2, in the context of Quizartinib resistance, indicating that a broader activation of tyrosine kinase signaling may contribute to its efficacy and resistance mechanisms in certain AML subtypes. ashpublications.org

Pathway/MoleculeMechanism of ActivationEffectReference
RAS/MAPK/ERKMutations in NRAS, KRAS; Microenvironment factors (e.g., FGF2)Bypasses FLT3 inhibition, promotes survival mdpi.comdovepress.comnih.gov
PI3K/AKT/mTORUpregulation of pathway componentsProvides alternative survival signals frontiersin.orgmdpi.comliverpool.ac.uk
AXLUpregulation via stromal signals (GAS6), STAT5, hypoxiaActivates downstream survival pathways researchgate.nethaematologica.orgnih.gov
FGFR3, EPHB2, ROR2Upregulation/ActivationContribute to off-target resistance ashpublications.org

Other Signaling Pathway Contributions (e.g., Wnt, PIM)

Beyond the more commonly implicated RAS/MAPK and PI3K/AKT pathways, other signaling cascades play a crucial role in mediating resistance to Quizartinib.

The Wnt/β-catenin signaling pathway , essential for cell proliferation and survival, has been implicated in Quizartinib resistance. aacrjournals.orgnih.gov Aberrant Wnt/β-catenin signaling is associated with AML pathogenesis and is crucial for the survival and function of leukemic stem cells. aacrjournals.org FLT3 mutations can further amplify β-catenin signaling activity. aacrjournals.orgnih.gov Studies have shown that inhibiting the Wnt/β-catenin pathway can target AML cells, including stem and progenitor cells, and synergizes with FLT3 inhibitors in FLT3-mutant AML. aacrjournals.orgnih.gov In preclinical models, the loss of GSK3, a canonical Wnt signaling antagonist, was found to induce Quizartinib resistance. dovepress.com

The PIM family of serine/threonine kinases are also significant contributors to Quizartinib resistance. PIM kinases are downstream effectors of FLT3-ITD signaling, often activated via STAT5. mdpi.comresearchgate.net Overexpression of PIM kinases has been observed in AML cells with acquired resistance to FLT3 inhibitors, including Quizartinib. mdpi.comdovepress.comsci-hub.se PIM kinases can promote cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD, and by activating anti-apoptotic proteins like MCL-1. mdpi.commdpi.com The hypoglycosylated form of FLT3-ITD, which is retained in the endoplasmic reticulum, can induce PIM-1 expression through aberrant STAT5 signaling. mdpi.com This suggests that targeting PIM kinases could be a viable strategy to overcome resistance to FLT3 inhibitors. researchgate.netnih.gov

Microenvironmental Contributions to Resistance in Preclinical Models

The bone marrow microenvironment provides a protective niche for leukemia cells, fostering resistance to therapeutic agents, including Quizartinib. dovepress.comnih.govelifesciences.org This protective effect is mediated by a complex interplay of soluble factors, cell-cell interactions, and physical cues within the niche.

Several growth factors and cytokines secreted by bone marrow stromal cells have been shown to confer resistance to Quizartinib. Fibroblast growth factor 2 (FGF2) is a key player in this process. dovepress.commdpi.comaacrjournals.org Increased levels of FGF2 have been observed in the bone marrow of patients treated with Quizartinib, often preceding clinical relapse. dovepress.comaacrjournals.org FGF2 protects FLT3-ITD AML cells from Quizartinib by binding to its receptor, FGFR1, on the surface of leukemia cells, which in turn activates the RAS/MAPK signaling pathway, bypassing FLT3 inhibition. dovepress.commdpi.comaacrjournals.org

FLT3 ligand (FL) , also secreted by stromal cells, can directly compete with Quizartinib for binding to the FLT3 receptor, thereby attenuating the inhibitory effect of the drug and reactivating downstream signaling. dovepress.comaacrjournals.org Other factors such as CXCL12 , which interacts with the CXCR4 receptor on AML cells, also contribute to stromal-mediated drug resistance. mdpi.comresearchgate.net

The physical conditions of the bone marrow microenvironment, such as hypoxia , can also promote resistance. Hypoxia has been shown to enhance the expression of the AXL receptor tyrosine kinase, which can drive resistance to Quizartinib by activating bypass signaling pathways. haematologica.org Furthermore, bone marrow stromal cells can increase the phosphorylation of STAT5, leading to increased AXL activity and contributing to Quizartinib resistance. dovepress.comhaematologica.org

Transcriptomic and Proteomic Signatures Associated with Resistance

The development of resistance to Quizartinib is often accompanied by distinct changes in the transcriptome and proteome of leukemia cells. High-throughput analyses have identified specific gene and protein expression signatures associated with resistance.

Transcriptomic Signatures:

Upregulation of resistance-associated genes: Studies have identified several genes that are upregulated in Quizartinib-resistant cells. A genome-wide CRISPR screen identified the loss of SPRY3, an inhibitor of FGF signaling, and GSK3, a Wnt signaling antagonist, as inducers of Quizartinib resistance. dovepress.com Single-cell lineage tracing has revealed transcriptional pre-resistance signatures, including the upregulation of GSPT1, a gene involved in translation termination. biorxiv.org

FLT3-like gene expression signature: In patients with wild-type FLT3, a "FLT3-like" gene expression signature has been identified that predicts response to Quizartinib. researchgate.net This suggests that even in the absence of a FLT3 mutation, activation of similar downstream pathways can confer sensitivity or resistance to the drug.

Pathway enrichment: Gene set enrichment analyses have shown that pathways related to mTORC1 signaling and MYC targets are maintained or reactivated in the presence of the bone marrow microenvironment, contributing to resistance. elifesciences.org

Proteomic Signatures:

Phosphoproteomic changes: Global phosphoproteomic analyses have revealed predictive markers for Quizartinib response. nih.gov For instance, unsupervised single-cell proteomic analysis of cells treated with a combination of Quizartinib and another agent showed a decrease in the expression of prosurvival proteins like p-ERK, p-AKT, and Mcl-1 in sensitive cells, while the RNA-binding protein YTHDF2 was increased in resistant cells. aacrjournals.org

Overexpression of bypass signaling proteins: Increased expression and/or phosphorylation of proteins such as AXL and PIM kinases are frequently observed in resistant cells, indicating the activation of bypass signaling pathways. dovepress.comsci-hub.sehaematologica.org

Proteomic data commons: The NCI Proteomic Data Commons has released extensive datasets from studies investigating the proteomic and phosphoproteomic landscape of AML resistance to Quizartinib and other FLT3 inhibitors, providing a valuable resource for further research. cancer.gov

Epigenetic Modifications Implicated in Resistance Development (Preclinical)

Epigenetic alterations, including changes in DNA methylation and histone modifications, play a significant role in the development of drug resistance in AML. nih.govfirstwordpharma.com These modifications can alter gene expression patterns, leading to the activation of resistance-conferring pathways.

Histone Deacetylation:

Aberrant activity of histone deacetylases (HDACs) can lead to deregulated gene expression and contribute to tumorigenesis and drug resistance. nih.govfrontiersin.org

Inhibition of class I HDACs has been shown to synergize with Quizartinib in preclinical models of FLT3-ITD AML. nih.govnih.gov For example, the novel class I HDAC inhibitor IHCH9033 was found to induce HSP90 acetylation, leading to the proteasomal degradation of FLT3 and overcoming Quizartinib resistance. nih.govnih.gov

Another study showed that histone deacetylase 10 (HDAC10) contributes to resistance, and its inhibition can enhance the sensitivity of AML cells to FLT3 inhibitors. frontiersin.org

DNA Methylation:

Mutations in genes that control DNA methylation, such as DNMT3A, TET2, and IDH1/2, are common in AML and can co-occur with FLT3-ITD mutations, potentially influencing the response to FLT3 inhibitors. firstwordpharma.com

The interplay between the FLT3 signaling pathway and the epigenetic machinery suggests that combining FLT3 inhibitors with agents that target epigenetic modifications could be a promising therapeutic strategy. firstwordpharma.com For instance, hypomethylating agents can resensitize resistant cells to certain targeted therapies. mdpi.com

While the role of specific epigenetic modifications in Quizartinib resistance is an area of active investigation, preclinical data strongly suggest that targeting the epigenome could be a valuable approach to overcoming resistance and improving clinical outcomes for patients with FLT3-mutated AML. nih.govfirstwordpharma.comnih.gov

Structural and Biophysical Characterization of Quizartinib Interactions

Crystallographic Analysis of Quizartinib-FLT3 Kinase Domain Complexes

The co-crystal structure of quizartinib (B1680412) in complex with the FLT3 kinase domain has been determined, offering a detailed view of their interaction. plos.orgosti.govnih.gov This structural data reveals that quizartinib binds to an inactive "DFG-out" conformation of the kinase. plos.orgosti.govnih.gov In this conformation, the activation loop is folded back onto the kinase domain, a state that is stabilized by the binding of the inhibitor. plos.orgosti.gov This is in contrast to the active "DFG-in" conformation required for kinase activity. spandidos-publications.com

Crystallographic and computational studies have identified several key amino acid residues within the FLT3 kinase domain that are critical for quizartinib binding. frontiersin.orgresearchgate.netnih.gov The diaryl urea (B33335) moiety of quizartinib plays a significant role in its interaction with the kinase. plos.orgnih.gov

Key hydrogen bonds are formed between quizartinib and the following residues:

Asp829: The carbonyl group of quizartinib's urea moiety forms hydrogen bonds with the backbone nitrogen of Asp829. frontiersin.org Additionally, the nitrogen atom of the urea can form a hydrogen bond with the backbone carbonyl of Asp829. frontiersin.org

Glu661: A nitrogen atom in the urea moiety of quizartinib forms a hydrogen bond with the side chain of Glu661, located in the αC helix. plos.orgnih.govfrontiersin.org

Cys828: The carbonyl group of the urea also interacts with the backbone nitrogen of Cys828 through a hydrogen bond. plos.orgnih.gov

Furthermore, the gatekeeper residue, Phe691 (F691) , is crucial for the binding of quizartinib. dovepress.comdovepress.com It engages in edge-to-face aromatic stacking interactions with the benzo-imidazol-thiazol ring of quizartinib, which helps to stabilize the inhibitor in the binding pocket. dovepress.com

The following table summarizes the key interacting residues and the nature of their interactions with quizartinib.

Interacting ResidueLocationType of Interaction with QuizartinibReference
Asp829 Activation LoopHydrogen Bonds frontiersin.org
Glu661 αC HelixHydrogen Bond plos.orgnih.govfrontiersin.org
Cys828 Activation LoopHydrogen Bond plos.orgnih.gov
Phe691 Gatekeeper ResidueAromatic Stacking dovepress.comdovepress.com

The binding of quizartinib to the FLT3 kinase domain induces and stabilizes a specific inactive conformation. plos.orgosti.gov The co-crystal structure shows that the kinase adopts an "Abl-like" inactive state with the activation loop in a "DFG-out" orientation, folded back against the kinase domain. plos.orgosti.govnih.gov While this conformation is similar to the autoinhibited state of FLT3, there is a localized induced fit observed in a segment of the activation loop (residues 829–832) upon quizartinib binding. plos.orgnih.gov

Molecular dynamics simulations have further elucidated these conformational changes. plos.orgfrontiersin.org These simulations show that quizartinib binding stabilizes the inactive conformation of the activation loop, the αC helix, and the DFG motif. plos.org In the absence of quizartinib, simulations indicate that the activation loop can collapse into the active site. plos.org Mutations, such as the F691L gatekeeper mutation, can induce conformational changes in the αC-helix and the A-loop, potentially leading to resistance by destabilizing the quizartinib-bound complex. frontiersin.org

Identification of Key Binding Interactions and Residues (e.g., Asp829, Glu661, F691)

Molecular Docking and Dynamics Simulations of Quizartinib Binding

Molecular docking and dynamics simulations have been instrumental in predicting and analyzing the binding mode of quizartinib to the FLT3 kinase domain. spandidos-publications.comfrontiersin.orgmdpi.com Initial docking studies predicted potential binding orientations for quizartinib, one of which was later confirmed by the co-crystal structure. plos.org These computational approaches are used to calculate binding free energies and identify key energetic contributions to the protein-ligand interaction. frontiersin.org

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the quizartinib-FLT3 complex over time. frontiersin.orgnih.gov These simulations have been used to assess the stability of the complex and to understand how mutations can lead to drug resistance. frontiersin.orgnih.gov For instance, MD simulations have shown that the F691L mutation leads to increased conformational flexibility and a less stable complex with quizartinib compared to the wild-type protein. frontiersin.org The root-mean-square deviation (RMSD) of the protein backbone and ligand heavy atoms are often monitored during MD simulations to assess the stability of the complex. frontiersin.orgrsc.org

The following table presents a summary of findings from molecular docking and dynamics studies.

Study TypeKey FindingsReference
Molecular Docking Predicted binding poses of quizartinib in the FLT3 active site. Calculated binding affinities for different inhibitors. plos.orgspandidos-publications.com
Molecular Dynamics Assessed the stability of the quizartinib-FLT3 complex. Analyzed conformational changes and the impact of resistance mutations. plos.orgfrontiersin.orgnih.gov
Free Energy Calculations Determined the binding free energies (ΔGbinding) of quizartinib to wild-type and mutant FLT3. frontiersin.org

Biophysical Techniques for Assessing Binding Kinetics and Thermodynamics (e.g., SPR, ITC)

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to quantitatively characterize the binding kinetics and thermodynamics of the quizartinib-FLT3 interaction. nih.govlabmanager.comnih.gov

Surface Plasmon Resonance (SPR) is a label-free, real-time technique that measures the association and dissociation rates of molecular interactions. labmanager.com It involves immobilizing one binding partner (e.g., the FLT3 kinase) on a sensor surface and flowing the other (quizartinib) over it. labmanager.com The changes in the refractive index at the surface due to binding are monitored to determine kinetic parameters. labmanager.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. labmanager.comnih.gov In a typical ITC experiment, a solution of the ligand (quizartinib) is titrated into a sample cell containing the protein (FLT3 kinase). labmanager.com The resulting heat changes are used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Both quizartinib and its active metabolite, AC886, have been shown to bind to FLT3 with high affinity, with reported dissociation constants (Kd) in the low nanomolar range. nih.gov

The following table outlines the applications of these biophysical techniques in studying quizartinib's interactions.

TechniqueInformation ObtainedApplication to Quizartinib-FLT3Reference
Surface Plasmon Resonance (SPR) Association rate (kon), dissociation rate (koff), and binding affinity (Kd)Quantifying the kinetics of quizartinib binding to the FLT3 kinase domain. nih.govlabmanager.comnih.gov
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Determining the thermodynamic profile of the quizartinib-FLT3 interaction. nih.govlabmanager.comnih.gov

Rational Drug Design and Optimization of Quizartinib Analogs

Principles of Type II Kinase Inhibitor Design Applied to FLT3

Kinase inhibitors are broadly classified based on their interaction with the target kinase's conformation. FMS-like tyrosine kinase 3 (FLT3) can exist in an active or inactive state, a transition governed by the conformation of the Asp-Phe-Gly (DFG) motif in the activation loop. tandfonline.com Type I and Type II inhibitors are distinguished by which of these conformations they bind to.

Type I Inhibitors : These inhibitors bind to the active "DFG-in" conformation of the kinase at the ATP-binding site. tandfonline.com Because the ATP-binding pocket is highly conserved across many kinases, Type I inhibitors can often lack selectivity, leading to off-target effects. researchgate.net Examples include midostaurin, gilteritinib, and crenolanib. tandfonline.comnih.gov They are capable of inhibiting both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations. researchgate.netmdpi.com

Type II Inhibitors : Quizartinib (B1680412) is a classic Type II inhibitor. researchgate.netmdpi.com These agents bind to and stabilize the inactive "DFG-out" conformation of the kinase. plos.orgresearchgate.net In this state, the DFG motif is flipped, exposing an additional hydrophobic, allosteric pocket adjacent to the ATP-binding site. researchgate.netnih.gov By binding to both the ATP pocket and this less-conserved allosteric site, Type II inhibitors generally achieve greater selectivity and slower off-rates compared to Type I inhibitors. researchgate.net This mechanism makes them highly effective against FLT3-ITD mutations; however, they are less effective against TKD mutations, which can lock the kinase in the active "DFG-in" conformation, preventing the inhibitor from binding. nih.govresearchgate.netjst.go.jp

The design of Quizartinib specifically exploited these principles to achieve high potency and selectivity for FLT3. hematologyandoncology.net By targeting the inactive conformation, a more distinct binding site was engaged, leading to a more selective inhibition profile compared to first-generation, multi-targeted kinase inhibitors. researchgate.netnih.gov

FeatureType I Inhibitors (e.g., Gilteritinib)Type II Inhibitors (e.g., Quizartinib)
Target Conformation Active ("DFG-in")Inactive ("DFG-out") plos.orgresearchgate.net
Binding Site ATP-binding pocketATP-binding pocket plus an adjacent allosteric hydrophobic pocket researchgate.netnih.gov
Selectivity Generally lower due to conserved ATP-binding siteGenerally higher due to less conserved allosteric site researchgate.net
Activity vs. FLT3 Mutations Active against both FLT3-ITD and FLT3-TKD mutations mdpi.comPrimarily active against FLT3-ITD; less effective against TKD mutations nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Quizartinib Analogs

Structure-activity relationship (SAR) studies were fundamental to the optimization of the lead compound AB530 into Quizartinib. These studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity.

Further SAR studies on related scaffolds have elucidated the importance of various structural components:

Diaryl Urea (B33335) Core : The diaryl urea motif is a central scaffold in many Type II inhibitors, including Quizartinib and Sorafenib. plos.org This group is crucial for forming key hydrogen bonds with the kinase.

Aminopyrimidine Ring : In studies of analogous compounds, modifications to the aminopyrimidine ring demonstrated its importance. For instance, replacing the nitrogen at the 1-position with a carbon did not significantly impact kinase inhibition but eliminated cellular antiproliferative effects. researchgate.net Removing the nitrogen at the 3-position reduced the potency of kinase inhibition. researchgate.net

8-Oxopurine Analogs : In the design of analogous 2,7,9-trisubstituted 8-oxopurines as FLT3 inhibitors, SAR studies showed that substituents at positions 7 and 9 could modulate activity and selectivity. imtm.cz Introducing an isopropyl group at position 7 substantially increased selectivity for FLT3 kinase. imtm.cz Further modifications, such as adding phenyl or cyclobutyl groups, maintained strong FLT3 inhibition while diminishing activity against other kinases like CDK4. imtm.cz

Compound/Scaffold ModificationObservationReference
Lead (AB530) to Quizartinib Replacement of carboxamide with a morpholino-ethoxy group improved solubility and pharmacokinetics. acs.org
Aminopyrimidine Analogs Replacement of nitrogen atoms at positions 1 and 3 altered kinase inhibition and cellular activity. researchgate.net
8-Oxopurine Analogs Introduction of an isopropyl group at position 7 increased selectivity for FLT3 kinase. imtm.cz
8-Oxopurine Analogs Phenyl and cyclobutyl substituents at position 9 were important for potent FLT3 inhibition. imtm.cz

Identification of Key Pharmacophores for Enhanced FLT3 Inhibition

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The co-crystal structure of Quizartinib bound to the FLT3 kinase domain has been instrumental in identifying these key features. plos.org Quizartinib binds in a U-shaped conformation, occupying the ATP-binding site and the adjacent allosteric pocket characteristic of Type II inhibitors. plos.orgresearchgate.net

Key pharmacophoric features of Quizartinib include:

Hydrogen Bond Donors/Acceptors : The central urea group is a critical pharmacophore. It forms hydrogen bonds with the side chain of a conserved glutamate (B1630785) residue (Glu691) in the αC-helix and the backbone amide of an aspartate residue (Asp829) in the DFG motif. plos.org These interactions are crucial for anchoring the inhibitor in the active site.

Hydrophobic Moieties : The inhibitor features a terminal tert-butyl isoxazole (B147169) group that occupies a hydrophobic pocket. acs.org

Hinge-Binding Moiety : The imidazo[2,1-b] researchgate.netnih.govbenzothiazole portion of the molecule interacts with the kinase hinge region. acs.org

Allosteric Pocket Interaction : A significant portion of the molecule extends into the hydrophobic back pocket created by the "DFG-out" conformation, making van der Waals contacts that contribute to the inhibitor's high affinity and selectivity. plos.orgresearchgate.net The morpholino-ethoxy group, while added primarily for solubility, also occupies part of this region. acs.org

Studies on analogous scaffolds, such as N-biphenyl-N′-(1H-pyrazol-5-yl)urea, have confirmed the importance of the pyrazole-urea chemotype for FLT3 affinity, even without a traditional hinge-binding moiety. rsc.org This highlights the pyrazolo-urea group as a potent pharmacophore for establishing high-affinity interactions within the FLT3 active site. rsc.org

Pharmacophoric FeatureInteracting FLT3 Residue/RegionType of Interaction
Urea Group (NH) Glu691 (αC-helix)Hydrogen Bond
Urea Group (C=O) Asp829 (DFG motif)Hydrogen Bond
tert-Butyl Isoxazole Hydrophobic PocketHydrophobic Interaction
Imidazobenzothiazole Hinge RegionHydrophobic Interaction
Diaryl Core Allosteric Back PocketVan der Waals Contacts

Computational Approaches in Quizartinib Analog Design (e.g., QSAR, Virtual Screening)

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid design and evaluation of new drug candidates. nih.govmdpi.com These methods were integral to the rational design and optimization of Quizartinib and its analogs.

Virtual Screening and Molecular Docking : Virtual screening involves using computational methods to search large libraries of compounds for molecules that are likely to bind to a drug target. jst.go.jp For Quizartinib analogs, molecular docking is a key technique. rsc.org Using the known co-crystal structure of FLT3 bound to Quizartinib (PDB ID: 4XUF), researchers can dock new, hypothetical analogs into the binding site to predict their binding mode and affinity. plos.orgrsc.org This allows for the in silico evaluation of thousands of potential compounds, prioritizing the most promising ones for chemical synthesis and biological testing. jst.go.jprsc.org

Quantitative Structure-Activity Relationship (QSAR) : QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comdergipark.org.tr 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. mdpi.com These models generate 3D contour maps that show which regions of a molecule should be modified to improve activity. For example, a map might indicate that adding a bulky, hydrophobic group at a specific position would be favorable for binding, while adding an electron-donating group elsewhere would be detrimental. mdpi.com By integrating molecular docking with 3D-QSAR approaches, researchers can identify key structural features and design novel compounds with enhanced FLT3 inhibitory activity. mdpi.comresearchgate.net

These computational strategies streamline the drug design process, reducing the time and cost associated with traditional trial-and-error synthesis and testing. nih.govnih.gov They provide a theoretical framework for understanding inhibitor binding and guide the rational optimization of lead compounds to produce potent and selective drugs like Quizartinib. researchgate.net

Computational MethodApplication in Quizartinib Analog DesignReference
Molecular Docking Predicting the binding mode and affinity of new analogs using the FLT3-Quizartinib crystal structure. researchgate.netrsc.org
Virtual Screening High-throughput computational search of compound libraries to identify novel FLT3 inhibitor scaffolds. jst.go.jprsc.org
3D-QSAR (CoMFA/CoMSIA) Developing predictive models to guide the structural modification of analogs for enhanced potency and selectivity. mdpi.comresearchgate.net

Preclinical Combination Strategies with Quizartinib

Rationale for Combinatorial Approaches Targeting Parallel Pathways

The development of resistance to single-agent targeted therapies, including the potent FLT3 inhibitor quizartinib (B1680412), is a significant challenge in the treatment of acute myeloid leukemia (AML). researchgate.netnih.gov Tumors can evade the effects of FLT3 inhibition by activating alternative survival and proliferation signaling pathways. This adaptive resistance often involves the upregulation of parallel pathways that bypass the blocked FLT3 signal, thereby promoting continued cell growth and survival. bohrium.commdpi.com

Constitutive activation of the FLT3 receptor, particularly due to internal tandem duplication (ITD) mutations, leads to the activation of several downstream signaling cascades, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 pathways. dovepress.comresearchgate.net While quizartinib effectively inhibits FLT3 and its immediate downstream targets, cancer cells can develop mechanisms to reactivate these or other pro-survival pathways. bohrium.comnih.gov For instance, the bone marrow microenvironment can protect leukemic cells from FLT3 inhibition by activating parallel signaling pathways that support survival factors. nih.govresearchgate.net

This understanding of resistance mechanisms provides a strong rationale for combinatorial therapeutic strategies. By simultaneously targeting FLT3 and one or more key nodes in these parallel or downstream pathways, it is possible to create a more comprehensive and durable blockade of oncogenic signaling. researchgate.netnih.gov This approach aims to prevent or overcome resistance by cutting off the escape routes that cancer cells might use when faced with a single targeted agent. nih.govresearchgate.net The synergistic effect of combining drugs that target different components of the cancer-driving network can lead to enhanced cytotoxicity and a lower likelihood of relapse. researchgate.net

Synergistic Effects with Other Targeted Agents in Preclinical Models

Preclinical studies have explored the synergistic potential of combining quizartinib with various other targeted agents to enhance its anti-leukemic activity and overcome resistance. These combinations are designed to simultaneously block multiple oncogenic signaling pathways.

Combination with MEK Inhibitors

The RAS/MEK/ERK pathway is a critical downstream effector of FLT3 signaling. nih.gov Upregulation of this pathway is a known mechanism of resistance to FLT3 inhibitors. Preclinical studies have shown that combining quizartinib with MEK inhibitors can lead to synergistic cytotoxicity in FLT3-ITD AML cells. This combination effectively shuts down two major signaling arms, leading to enhanced apoptosis and inhibition of proliferation. For example, the combination of the MEK inhibitor trametinib (B1684009) and venetoclax (B612062) has shown synergistic effects in inhibiting cell proliferation in AML cell lines. biorxiv.org While not a direct combination with quizartinib, this highlights the potential of targeting the MEK pathway in conjunction with apoptosis induction, a strategy that could be applicable to quizartinib combinations.

Combination with mTOR Inhibitors

The PI3K/AKT/mTOR pathway is another crucial signaling cascade activated by FLT3-ITD mutations. dovepress.comresearchgate.net This pathway plays a central role in cell growth, proliferation, and survival. Preclinical evidence suggests that combining quizartinib with mTOR inhibitors, such as everolimus, can lead to a significant reduction in tumor burden and prevent relapse in models of FLT3 mutant AML. researchgate.net The rationale is that while quizartinib blocks the initial FLT3 signal, mTOR inhibitors can suppress the downstream activity that might be sustained through other mechanisms. The combination of quizartinib with the pan-PI3K inhibitor BAY-806946 has been shown to enhance quizartinib's cytotoxicity in FLT3-ITD cell lines and primary AML patient cells. researchgate.netnih.gov

Combination with BET Inhibitors

Bromodomain and extraterminal (BET) proteins are epigenetic readers that regulate the transcription of key oncogenes, including MYC and BCL2. nih.govmdpi.com BET inhibitors have shown promise in preclinical models of AML by downregulating these pro-survival factors. The combination of quizartinib with a BET inhibitor, such as PLX51107, has demonstrated synergistic cytotoxic effects in FLT3-ITD AML models, particularly in the context of the bone marrow microenvironment which is known to confer resistance to FLT3 inhibitors. nih.govresearchgate.net This combination has been shown to effectively suppress key survival genes and overcome microenvironment-mediated resistance. nih.gov Research has indicated that combining the BET inhibitor JQ1 with quizartinib can overcome resistance by reducing the expression of c-MYC, BCL2, and CDK4/6. mdpi.com

Combination with BCL-2 Inhibitors

The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic BCL-2 proteins is a common survival mechanism in cancer cells. Preclinical studies have demonstrated strong synergistic activity when combining quizartinib with the BCL-2 inhibitor venetoclax in FLT3-ITD positive AML models. haematologica.orgresearchgate.net Inhibition of FLT3 with quizartinib can lead to a dependence on BCL-2 for survival, making the cells more susceptible to venetoclax. haematologica.orgnih.gov This combination has shown impressive anti-tumor activity and prolonged survival in preclinical models, including patient-derived xenografts. haematologica.orgresearchgate.net

Overcoming Resistance Through Rational Combinatorial Design in Preclinical Settings

The development of resistance to quizartinib often involves the emergence of secondary mutations in the FLT3 tyrosine kinase domain (TKD), such as the D835 and F691L mutations, or the activation of parallel signaling pathways. mdpi.comashpublications.org Rational combinatorial design aims to overcome this resistance by co-targeting the mechanisms that drive it.

Preclinical studies have provided a strong basis for combining quizartinib with other targeted agents to overcome both primary and acquired resistance. For instance, in models of quizartinib resistance driven by TKD mutations, combining quizartinib with agents that are effective against these mutations or that target downstream pathways can restore sensitivity. nih.gov

The combination of quizartinib with PI3K inhibitors has been shown to be effective in overcoming resistance. nih.govresearchgate.net Similarly, combining quizartinib with BET inhibitors has been shown to be a viable strategy to overcome microenvironment-mediated resistance to FLT3 inhibition. nih.gov

Furthermore, the combination of quizartinib with the BCL-2 inhibitor venetoclax has been shown to be highly effective in preclinical models, including those with acquired resistance to FLT3 inhibitors. haematologica.orgnih.gov This is because FLT3 inhibition can prime the cells for apoptosis by downregulating MCL-1, another anti-apoptotic protein, thereby increasing their dependence on BCL-2 for survival. haematologica.org

The table below summarizes key preclinical findings for various quizartinib combination strategies.

Combination AgentTarget Pathway/ProteinPreclinical Model(s)Key Findings
MEK Inhibitors RAS/MEK/ERKFLT3-ITD AML cell linesSynergistic cytotoxicity, overcomes resistance mediated by MAPK pathway activation.
mTOR Inhibitors PI3K/AKT/mTORFLT3-ITD AML cell lines, primary patient cells, xenograft modelsEnhanced cytotoxicity, reduced tumor burden, prevention of relapse. researchgate.netnih.gov
BET Inhibitors Epigenetic readers (e.g., BRD4)FLT3-ITD AML cell lines, xenograft models, co-culture with bone marrow stromaSynergistic cytotoxicity, overcomes microenvironment-mediated resistance, suppression of MYC and BCL2. nih.govresearchgate.netmdpi.com
BCL-2 Inhibitors Anti-apoptotic protein BCL-2FLT3-ITD AML cell lines, patient-derived xenograft modelsStrong synergistic apoptosis, prolonged survival, effective against resistant cells. haematologica.orgresearchgate.netnih.gov

In Vitro and In Vivo Assessment of Combination Efficacy and Schedule Dependency

Preclinical evaluations of quizartinib in combination with other therapeutic agents have been extensively conducted using both in vitro (cell-based) and in vivo (animal model) systems. These studies are crucial for determining the potential for synergistic, additive, or antagonistic interactions, as well as understanding the importance of the sequence and timing of drug administration, known as schedule dependency.

In Vitro Combination Studies

In vitro assays using acute myeloid leukemia (AML) cell lines have been instrumental in identifying promising combination strategies. These studies typically involve treating cancer cells with quizartinib and a partner drug, either simultaneously or in a specific sequence, and then assessing outcomes such as cell viability, apoptosis (programmed cell death), and inhibition of key signaling pathways.

A significant number of studies have focused on combining quizartinib with agents that target pathways known to be crucial for leukemia cell survival and resistance. For instance, the combination of quizartinib with the MDM2 inhibitor milademetan (B560421) has demonstrated synergistic activity in FLT3-ITD positive AML cell lines. aacrjournals.orgnih.gov This combination led to profound apoptosis induction at low nanomolar concentrations in cell lines such as MOLM-13, MOLM-14, and MV-4-11. aacrjournals.orgnih.gov Mechanistically, this was associated with the suppression of FLT3 signaling and the upregulation of p53. aacrjournals.org

Another area of investigation has been the combination of quizartinib with inhibitors of the PI3K/AKT/mTOR pathway. The combination of quizartinib with the pan-PI3K inhibitor BAY-806946 was shown to enhance the cytotoxic effects of quizartinib in FLT3-ITD cell lines. researchgate.net This combination was particularly effective at killing CD34+CD38- leukemia stem cells while sparing normal hematopoietic stem cells. researchgate.net

The BCL-2 inhibitor venetoclax has also been explored as a combination partner for quizartinib. Preclinical studies have indicated a synergistic effect, leading to the death of FLT3-positive cell lines. targetedonc.com This is particularly relevant for overcoming resistance, as the combination of quizartinib and milademetan has been shown to trigger a significant proapoptotic effect in venetoclax-resistant MOLM-13 cells. aacrjournals.org

Furthermore, studies have explored combining quizartinib with conventional chemotherapy agents. In vitro experiments have provided a rationale for combining quizartinib with drugs like cytarabine (B982) and daunorubicin (B1662515). nih.gov Additionally, the combination of quizartinib with the CXCR4 antagonist BL-8040 has shown synergistic effects in inducing AML cell death in cell cultures. biolinerx.com

Interestingly, quizartinib has also been found to reverse multidrug resistance mediated by the ABCG2 transporter. In vitro, quizartinib was shown to increase the intracellular accumulation of other anticancer drugs by inhibiting the efflux function of ABCG2. nih.gov

The table below summarizes key in vitro findings for quizartinib combination studies.

Combination AgentCell LinesKey In Vitro FindingsReference
Milademetan (MDM2 inhibitor) MOLM-13, MOLM-14, MV-4-11Synergistic induction of apoptosis in FLT3-ITD/TP53 WT AML cells. aacrjournals.orgnih.gov aacrjournals.org, nih.gov
BAY-806946 (pan-PI3K inhibitor) FLT3-ITD cell linesEnhanced cytotoxicity and increased killing of leukemia stem cells. researchgate.net researchgate.net
Venetoclax (BCL-2 inhibitor) FLT3-positive cell linesSynergistic cell death. targetedonc.com targetedonc.com
IACS-010759 (Complex I inhibitor) OCI-AML3, MOLM-13Strong synergism in inducing cell death, particularly in FLT3-ITD+ cells. frontiersin.org frontiersin.org
Topotecan (Chemotherapy) ABCG2-overexpressing cellsReversal of ABCG2-mediated multidrug resistance. nih.gov nih.gov
BL-8040 (CXCR4 antagonist) AML cell culturesSynergistic effect in inducing AML cell death. biolinerx.com biolinerx.com

In Vivo Combination Studies

In vivo studies, primarily using mouse xenograft models where human AML cells are implanted into immunocompromised mice, have provided further evidence for the efficacy of quizartinib-based combinations. These models allow for the assessment of a drug combination's impact on tumor growth, survival, and pharmacodynamic markers in a living organism.

Consistent with the in vitro data, the combination of quizartinib and milademetan significantly improved survival and reduced tumor burden in xenograft and patient-derived xenograft (PDX) models of FLT3-ITD AML. aacrjournals.orgnih.gov In a xenograft model using MV-4-11 cells, the combination treatment led to a remarkable outcome where no animal deaths occurred during the 140-day study period, indicating a highly synergistic effect. aacrjournals.org

The combination of quizartinib with chemotherapy has also demonstrated superior antitumor activity in vivo. In a mouse xenograft model using MV4-11 cells, the combination of quizartinib with cytarabine and daunorubicin showed greater antitumor effects compared to chemotherapy alone. nih.gov

Furthermore, the ability of quizartinib to reverse ABCG2-mediated multidrug resistance was confirmed in vivo. In a xenograft model with ABCG2-overexpressing tumors, quizartinib strongly enhanced the antitumor effect of topotecan. nih.gov

In a mouse xenograft model of midostaurin-resistant FLT3-ITD tumors, quizartinib retained its in vivo activity. nih.gov Additionally, the combination of the CXCR4 antagonist BL-8040 with quizartinib showed a synergistic effect in mice engrafted with human AML cells, particularly in cells with the FLT3 mutation. biolinerx.com

The table below summarizes key in vivo findings for quizartinib combination studies.

Combination AgentAnimal ModelKey In Vivo FindingsReference
Milademetan (MDM2 inhibitor) Xenograft and PDX models of FLT3-ITD AMLReduced tumor burden and improved survival. aacrjournals.orgnih.gov aacrjournals.org, nih.gov
Cytarabine and Daunorubicin (Chemotherapy) MV4-11 mouse xenograft modelSuperior antitumor activity compared to chemotherapy alone. nih.gov nih.gov
Topotecan (Chemotherapy) ABCG2-overexpressing xenograftsStrongly enhanced the antitumor effect of topotecan. nih.gov nih.gov
BL-8040 (CXCR4 antagonist) Mice engrafted with human AML cellsSynergistic effect, especially in FLT3-mutated cells. biolinerx.com biolinerx.com

Schedule Dependency

The timing and sequence of drug administration can significantly influence the efficacy of a combination therapy. While the provided search results highlight the synergistic effects of various combinations, detailed investigations into schedule dependency for most quizartinib combinations are not extensively reported in the initial findings. The majority of the described preclinical studies appear to have administered the drugs concurrently. For example, in the phase I/II trial of quizartinib with decitabine (B1684300) and venetoclax, the drugs are administered in combination. targetedonc.com Similarly, the study combining quizartinib with omacetaxine mepesuccinate involves concurrent administration. clinicaltrials.gov

Further research is needed to systematically evaluate whether a sequential or staggered administration of quizartinib with its combination partners could lead to enhanced efficacy or reduced toxicity. Understanding the optimal schedule is a critical step in translating these promising preclinical findings into effective clinical trial designs.

Advanced Methodologies in Quizartinib Research

Application of Proteomics and Phosphoproteomics to Delineate Signaling Networks

The study of quizartinib's effects at the protein level, through proteomics and phosphoproteomics, has been instrumental in understanding its mechanism of action and resistance. These methodologies offer a detailed view of the cellular signaling networks affected by this FLT3 inhibitor.

Quantitative mass spectrometry-based phosphoproteomics has been employed to compare the signaling output of FLT3-ITD and its quizartinib-resistant mutants. ashpublications.org This approach has revealed significant differences in the signaling profiles, particularly in the activation of STAT5 and MAP kinase pathways between the sensitive and resistant variants. ashpublications.org Such comprehensive analyses, profiling thousands of phosphorylation events, provide a granular view of the signaling cascades. ashpublications.org For instance, in quizartinib-resistant cells harboring the F691L mutation, an enhanced activation of spleen tyrosine kinase (SYK) signaling was observed, suggesting a potential therapeutic target to overcome resistance. ashpublications.org

Global phosphoproteome analysis of primary patient samples has also been used to identify predictive phosphorylation markers for quizartinib (B1680412) treatment. ashpublications.org These studies have shown that beyond FLT3 itself, the phosphorylation status of downstream effectors like ERK, AKT, and STAT5 are directly impacted by quizartinib in FLT3-ITD positive cells. haematologica.org Furthermore, quizartinib treatment has been shown to reduce the protein levels of BCL-XL and MCL-1, but not BCL-2, in FLT3-ITD positive cell lines, thereby shifting the survival dependency of these cells. haematologica.org

Integrating proteomic and phosphoproteomic data with genomic and transcriptomic information has enhanced the ability to predict drug responses. nih.govosti.gov This multi-omics approach can identify protein signatures that correlate with sensitivity or resistance to quizartinib. nih.govbiorxiv.org For example, in a study analyzing patient samples, the expression of FLT3 was lower in samples more sensitive to quizartinib. biorxiv.org Another protein, INPP5D (also known as SHIP1), a negative regulator of the PI3K/AKT pathway, was found to be downregulated in sensitive samples. biorxiv.org These findings highlight the power of proteomics to uncover the complex signaling dynamics that underpin the response to quizartinib. tandfonline.com

Transcriptomics and Single-Cell RNA Sequencing in Response to Quizartinib

Transcriptomic analyses, including bulk and single-cell RNA sequencing (scRNA-seq), have provided significant insights into the heterogeneous response to quizartinib. These methods allow for the characterization of gene expression changes that occur in leukemia cells upon treatment, revealing mechanisms of both sensitivity and resistance.

Gene expression profiling has been used to classify AML subtypes and predict their response to various drugs, including quizartinib. medrxiv.orgpnas.org For instance, certain NPM1-mutated AML clusters show favorable responses to FLT3 inhibitors like quizartinib, confirming the FLT3-ITD driven nature of these subtypes. medrxiv.org Transcriptomic analysis of patient-derived xenograft models has also been employed to study the in vivo effects of quizartinib. elifesciences.org These studies have revealed distinct gene expression signatures in AML cells from different microenvironments, such as the spleen and bone marrow, and have shown significant alterations in transcriptome profiles following quizartinib treatment. elifesciences.org

Single-cell analysis has been particularly crucial in dissecting the clonal heterogeneity of resistance to quizartinib. ashpublications.org By performing targeted sequencing on single cells from patient samples, researchers have demonstrated vast clonal diversity at the time of acquired resistance. ashpublications.orgmissionbio.com This complexity, which is often missed by bulk sequencing methods, underscores that clinical resistance is not a monolithic event but rather a reflection of the underlying clonal evolution of the disease. ashpublications.orgmissionbio.com Single-cell DNA sequencing has further illuminated the mechanisms of resistance, revealing the selection for subclones with off-target mutations (like in the RAS pathway) or the emergence of on-target mutations in the FLT3 kinase domain. missionbio.com This high-resolution view of tumor architecture, including zygosity and co-mutations, is critical for understanding and overcoming resistance. missionbio.commdpi.com

The integration of transcriptomics with other 'omics' data is a powerful approach. A comprehensive analysis combining transcriptomic, proteomic, and phosphoproteomic data from a large cohort of AML patients has led to the identification of proteogenomic subtypes with distinct drug response patterns, which can help in stratifying patients for targeted therapies like quizartinib. osti.gov

CRISPR/Cas9-Based Genetic Screening for Modifiers of Quizartinib Sensitivity and Resistance

CRISPR/Cas9-based genetic screening has emerged as a powerful, unbiased tool to identify genes that modulate the sensitivity and resistance of cancer cells to targeted therapies like quizartinib. biocompare.com These screens can be performed genome-wide to uncover novel regulators of drug response.

A key application of this technology has been in identifying genes whose loss-of-function confers resistance to quizartinib. In one such screen using a genome-wide GeCKO library in AML cells, the loss of SPRY3 and GSK3 was found to drive resistance. nih.govbiocompare.com SPRY3 is an inhibitor of FGF signaling, and GSK3 is a negative regulator of the Wnt signaling pathway. nih.govtandfonline.com The loss of these genes leads to the reactivation of the downstream FGF/Ras/ERK and Wnt signaling pathways, providing escape routes from FLT3 inhibition. nih.govtandfonline.com These findings were validated in primary AML patient samples, where the expression of SPRY3 and GSK3A was significantly reduced in quizartinib-resistant samples. nih.gov

Similarly, another genome-wide CRISPR screen identified negative regulators of the MAPK and MTOR pathways, such as LZTR1, NF1, TSC1, and TSC2, as mediators of resistance to FLT3 inhibitors. haematologica.org The loss of these genes leads to the upregulation of MAPK and/or MTORC1 activity, which can be targeted to resensitize resistant cells. haematologica.org For example, cells with acquired resistance to quizartinib showed increased sensitivity to MEK inhibitors. haematologica.org

These CRISPR-based screens have not only elucidated novel mechanisms of resistance but also provided a rationale for combination therapies. The identification of specific pathways that are reactivated in resistant cells points to potential therapeutic targets that can be inhibited alongside quizartinib to prevent or overcome resistance. frontiersin.org The power of CRISPR screening lies in its ability to systematically probe the entire genome for genes that interact with a drug, offering a comprehensive view of the genetic landscape of drug response. nih.gov

Development of Novel In Vitro and In Vivo Models for Quizartinib Research

The development and use of sophisticated in vitro and in vivo models have been crucial for the preclinical evaluation of quizartinib and for studying the mechanisms of response and resistance.

In Vitro Models: Cell lines are fundamental tools in quizartinib research. AML cell lines with different FLT3 mutation statuses, such as MV4-11 (homozygous FLT3-ITD), MOLM-13 (heterozygous FLT3-ITD), and HL60 (FLT3-wild type), are commonly used to assess the drug's activity and selectivity. haematologica.orgnih.govnih.gov Studies have shown that quizartinib potently inhibits the growth of FLT3-ITD positive cell lines with IC50 values in the low nanomolar range. nih.gov These cell lines are also used to generate resistant models through prolonged exposure to the drug, which can then be used to study the molecular changes associated with resistance. haematologica.org Furthermore, co-culture systems with bone marrow stromal cells are employed to mimic the protective effects of the tumor microenvironment and to investigate how it contributes to drug resistance. elifesciences.org

In Vivo Models: Xenograft models, where human AML cell lines are implanted into immunodeficient mice, are widely used to evaluate the in vivo efficacy of quizartinib. haematologica.orgaacrjournals.org These models have demonstrated that oral administration of quizartinib can lead to significant tumor regression and prolonged survival. haematologica.orgnih.gov For example, in a mouse xenograft model using MV4-11 cells, quizartinib inhibited tumor growth in a dose-dependent manner. nih.gov

Patient-derived xenograft (PDX) models, where tumor cells from patients are directly implanted into mice, are considered more clinically relevant as they better recapitulate the heterogeneity of the human disease. haematologica.org PDX models have been used to test the efficacy of quizartinib alone and in combination with other drugs, such as venetoclax (B612062). haematologica.org These models have shown that the combination therapy can have greater anti-tumor activity and improve survival compared to monotherapy, particularly in the context of the tumor microenvironment. haematologica.org

Genetically engineered mouse models have also contributed to our understanding of the role of FLT3 mutations in leukemogenesis and their response to inhibitors like quizartinib. capes.gov.br These models allow for the study of the disease in the context of a fully functional immune system and have been used to investigate the effects of targeting specific mutations in combination with other therapeutic agents. capes.gov.br

The table below summarizes some of the key in vitro and in vivo models used in quizartinib research:

Model TypeSpecific ModelKey ApplicationReference
In Vitro MV4-11, MOLM-13, MOLM-14 cell linesAssessing potency and selectivity, studying signaling pathways, generating resistant lines haematologica.orgnih.gov
HL60 cell lineFLT3-wild type control haematologica.orgnih.gov
Co-culture with bone marrow stromal cellsInvestigating microenvironment-mediated resistance elifesciences.org
In Vivo Cell line xenografts (e.g., MV4-11, MOLM-13)Evaluating in vivo efficacy and pharmacodynamics haematologica.orgnih.gov
Patient-derived xenografts (PDX)Testing efficacy in a more clinically relevant setting, studying combination therapies haematologica.org
Genetically engineered mouse modelsInvestigating disease pathogenesis and response to targeted therapy in an immunocompetent host capes.gov.br

High-Throughput Screening Platforms for Identifying Quizartinib Sensitizers

High-throughput screening (HTS) platforms are essential for identifying drugs that can be combined with quizartinib to enhance its efficacy or overcome resistance. These platforms allow for the rapid testing of large libraries of compounds to find synergistic interactions.

One approach involves screening a library of known drugs and chemical compounds in combination with quizartinib against AML cell lines. The effects of the combinations are then analyzed to identify synergistic, additive, or antagonistic interactions. For example, a small-molecule screen of over 12,000 compounds was performed to find a compound that could increase the efficacy of quizartinib. nih.gov This screen identified TAK-165, which was shown to act synergistically with quizartinib to induce cancer cell death. nih.govresearchgate.net

Another strategy utilizes a metabolomics-based phenotypic screening platform to identify synergistic drug combinations. This approach led to the discovery that the OXPHOS inhibitor IACS-010759 synergizes with quizartinib to deplete AML cells, irrespective of their FLT3 mutation status. frontiersin.org The synergy was found to be due to a major disruption of cellular metabolism, including glycolysis and the TCA cycle. frontiersin.org

HTS platforms have also been used to explore combinations with other chemotherapeutic agents. Studies have evaluated the combination of quizartinib with drugs like cytarabine (B982), daunorubicin (B1662515), and decitabine (B1684300). ashpublications.org The results from these screens can provide a strong rationale for moving promising combinations into further preclinical and clinical investigation. haematologica.org

The table below provides examples of compounds identified through HTS as potential quizartinib sensitizers:

Sensitizing AgentMechanism/PathwayScreening MethodReference
VenetoclaxBCL-2 inhibitorIn vitro and in vivo combination studies haematologica.org
TAK-165 (Mubritinib)Autophagy inhibitorSmall-molecule library screen nih.govresearchgate.net
IACS-010759OXPHOS complex I inhibitorMetabolomics-based phenotypic screen frontiersin.org
Trametinib (B1684009)MEK inhibitorCRISPR screen followed by combination testing haematologica.org
Cytarabine, DecitabineConventional chemotherapyIn vitro and in vivo combination studies ashpublications.org

These HTS approaches are critical for expanding the therapeutic potential of quizartinib by identifying effective combination strategies that can lead to more durable responses and improved outcomes for patients.

Future Research Directions for Quizartinib

Exploring Novel Therapeutic Targets and Bypass Mechanisms Beyond Current Understanding

A primary avenue of future research involves identifying and targeting novel pathways that contribute to quizartinib (B1680412) efficacy and resistance. While FLT3 is the main target, evidence suggests that quizartinib's activity may involve off-target effects. ashpublications.org Understanding these alternative mechanisms is critical, especially in FLT3-ITD-negative AML where a subset of patients still show a response. dovepress.com

Key areas of exploration include:

Bypass Signaling Pathways: Resistance to quizartinib can emerge through the activation of alternative signaling pathways that circumvent FLT3 inhibition. Research has highlighted the role of pathways such as RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT in conferring resistance. dovepress.comfrontiersin.org For instance, the upregulation of AXL, a receptor tyrosine kinase, has been shown to dampen the response to quizartinib, and its inhibition enhances the drug's efficacy in preclinical models. nih.govmdpi.com Similarly, the activation of innate immune stress pathways involving IRAK1/4 has been identified as a compensatory mechanism in adaptively resistant cells. bohrium.com

Novel Therapeutic Combinations: Preclinical studies are exploring the synergistic effects of combining quizartinib with inhibitors of these bypass pathways. For example, combining quizartinib with PI3K inhibitors like BAY-806946 has shown enhanced cytotoxicity in primary AML cells. nih.gov Other promising combinations being investigated include quizartinib with MDM2 inhibitors (milademetan), BCL-2 inhibitors (venetoclax), and hypomethylating agents (decitabine). ashpublications.orgashpublications.org

FLT3-Independent Mechanisms: In FLT3-ITD negative AML, the mechanisms underlying quizartinib response are less clear. Transcriptional analyses have shown an enrichment of genes related to enzyme-linked receptor protein signaling pathways in responding patients, suggesting potential off-target effects on other tyrosine kinases like FGFR3, EPHB2, AXL, and ROR2. ashpublications.org Further investigation into these off-target interactions is warranted.

Development of Predictive Preclinical Biomarkers for Quizartinib Responsiveness

Identifying robust biomarkers is essential for patient stratification and predicting response to quizartinib, thereby maximizing its therapeutic benefit and minimizing unnecessary toxicity. mdpi.com

Current and future biomarker research focuses on:

Gene Expression Signatures: An "FLT3-like" gene expression signature has been identified in FLT3-wild-type AML patients that correlates with response to quizartinib. postersessiononline.euashpublications.org Further validation and refinement of this and other signatures could provide a valuable tool for patient selection, irrespective of FLT3 mutation status. ashpublications.org

Co-occurring Mutations: The presence of co-mutations in genes like NPM1 and DNMT3A appears to influence the response to FLT3 inhibitors. mdpi.com Specifically, a triple-mutation signature of FLT3-ITD, NPM1, and an epigenetic regulatory gene like DNMT3A has been associated with particular sensitivity to quizartinib. larvol.com

Pharmacodynamic Biomarkers: Research has explored the potential of molecules like follistatin (FST) as pharmacodynamic biomarkers. Serum FST levels have been shown to decrease in FLT3-ITD patients responding to quizartinib and rise again during relapse, suggesting its utility in monitoring treatment response. mdpi.comembopress.org Similarly, monitoring the phosphorylation of downstream targets like S6 can serve as a biomarker for drug activity. mdpi.com

Multi-Omics Approaches: Integrated analysis of transcriptomic, proteomic, and pharmacogenomic data is being used to identify novel predictive biomarkers. One such study identified CD36, SASH1, and NIBAN2 as potential biomarkers associated with sensitivity to FLT3 inhibitors, including quizartinib. nih.gov

Refinement of Resistance Overcoming Strategies Through Preclinical Investigation

Overcoming both primary and acquired resistance to quizartinib is a major focus of ongoing preclinical research. nih.govmdpi.com Resistance mechanisms are complex and can involve on-target mutations, activation of bypass pathways, and the tumor microenvironment. mdpi.comnih.gov

Key strategies being investigated include:

Targeting On-Target Mutations: Secondary mutations in the FLT3 kinase domain, such as at the D835 and F691 "gatekeeper" residues, are a common cause of acquired resistance to type II inhibitors like quizartinib. mdpi.commdpi.comnih.gov Research is focused on developing next-generation FLT3 inhibitors that can overcome these resistance mutations. frontiersin.orgmdpi.com Preclinical studies have also shown that quizartinib can retain activity against cells resistant to the first-generation inhibitor midostaurin, particularly those with RAS mutations. oncotarget.com

Combination Therapies: As mentioned previously, combining quizartinib with agents that target resistance pathways is a key strategy. nih.govashpublications.orgresearchgate.net Preclinical work showing synergy between quizartinib and venetoclax (B612062) provided the rationale for clinical trials of this combination. ashpublications.org

Targeting the Bone Marrow Microenvironment: Factors secreted by stromal cells in the bone marrow microenvironment, such as fibroblast growth factor 2 (FGF2) and the chemokine CXCL12, can contribute to resistance. mdpi.com Strategies to disrupt these interactions are being explored.

Inhibition of Cellular Processes: Preclinical studies have shown that inhibiting N-glycosylation with drugs like tunicamycin (B1663573) can synergize with quizartinib to induce apoptosis in FLT3-ITD expressing cells. dovepress.com

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

The integration of various "omics" data types (genomics, transcriptomics, proteomics, and phosphoproteomics) provides a more holistic view of the complex biological systems underlying AML and the response to quizartinib. osti.govnih.gov

This integrated approach aims to:

Characterize Clonal Evolution: Single-cell multi-omics analysis has been instrumental in dissecting the clonal heterogeneity of AML and understanding how quizartinib treatment drives the selection of resistant subclones. mdpi.commissionbio.com These studies have revealed that resistance can be driven by both on-target FLT3 mutations and off-target mutations in pathways like Ras. missionbio.com

Identify Novel Drug Targets and Biomarkers: By combining proteomic and phosphoproteomic data with genomic and transcriptomic information, researchers can identify proteogenomic subtypes of AML that correlate with specific drug response patterns. osti.gov This can lead to the discovery of new therapeutic targets and biomarkers for patient stratification. nih.gov

Uncover Resistance Mechanisms: Multi-omics data can help elucidate the complex interplay of genetic and non-genetic factors that contribute to drug resistance. mdpi.com For example, integrating different data types can reveal how alterations in signaling pathways, protein expression, and the tumor microenvironment collectively drive resistance to quizartinib.

Computational and Artificial Intelligence-Driven Approaches in Future Quizartinib Research

Computational modeling and artificial intelligence (AI) are increasingly being used to accelerate cancer research and personalize treatment. nih.govresearchgate.netharvard.edu

In the context of quizartinib research, these approaches can be applied to:

Predict Drug Response: Explainable AI (XAI) methods are being developed to predict patient response to drugs like quizartinib based on their genetic profiles. nih.govresearchgate.net These models aim to provide interpretable predictions that can guide clinical decision-making.

Optimize Treatment Strategies: Computational models can be used to simulate tumor evolution and predict the emergence of resistance, allowing for the design of more effective and adaptive treatment schedules. harvard.eduresearchgate.net

Investigate Resistance Mechanisms: Computational approaches, such as molecular docking simulations, can be used to study the structural basis of resistance mutations, like the F691L gatekeeper mutation, and to design new inhibitors that can overcome this resistance. dovepress.com

Integrate and Analyze Large Datasets: AI and machine learning algorithms are essential for integrating and analyzing the large, heterogeneous datasets generated by multi-omics studies, helping to identify complex patterns and relationships that would be missed by traditional analysis methods. researchgate.netstanford.edu

Q & A

Q. Table 1. Kinase Selectivity Profile of Quizartinib

KinaseIC50 (nM)Selectivity vs. FLT3-ITD
FLT3-ITD1.1Reference
FLT3-WT4.23.8-fold less potent
KIT1210.9-fold
PDGFRα2825.5-fold
RET87.3-fold
Data compiled from .

Q. Table 2. In Vivo Pharmacokinetic Parameters (Mouse Model)

Dose (mg/kg)Cmax (μM)Tmax (h)AUC0-24h (μM·h)
103.8242.1
Adapted from .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.